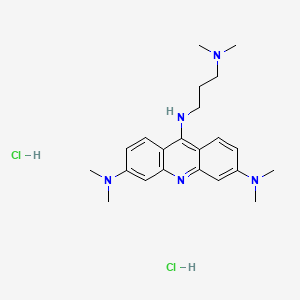

3,6-DMAD (dihydrochloride)

Description

Contextualization of the Unfolded Protein Response (UPR) and Endoplasmic Reticulum (ER) Stress Signaling Pathways

The endoplasmic reticulum (ER) is a vital organelle responsible for the synthesis, folding, and modification of a substantial portion of a cell's proteins. frontiersin.orgmdpi.com When the capacity of the ER to properly fold proteins is overwhelmed by an influx of newly synthesized proteins or perturbed by various stressors, a state known as ER stress ensues. frontiersin.orgwikipedia.org This leads to the accumulation of unfolded or misfolded proteins within the ER lumen, a potentially toxic condition for the cell. frontiersin.orgnih.gov To counteract this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). frontiersin.orgwikipedia.org The primary objective of the UPR is to restore ER homeostasis by reducing the protein load and enhancing the protein-folding capacity. wikipedia.org This is achieved by halting protein translation, degrading misfolded proteins, and increasing the production of molecular chaperones that assist in protein folding. wikipedia.org However, if the stress is too severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic response, initiating programmed cell death. frontiersin.orgwikipedia.org

Overview of the IRE1α-XBP1s Axis within the UPR

The UPR is orchestrated by three main ER-resident transmembrane proteins: inositol-requiring enzyme 1α (IRE1α), PKR-like ER kinase (PERK), and activating transcription factor 6 (ATF6). nih.govaacrjournals.org The IRE1α pathway is the most evolutionarily conserved branch of the UPR. aacrjournals.orgmdpi.com Under ER stress, IRE1α undergoes oligomerization and autophosphorylation, which activates its endoribonuclease (RNase) domain. aacrjournals.orgmedchemexpress.comnih.gov

A key function of the activated IRE1α RNase is the unconventional splicing of the mRNA encoding the X-box binding protein 1 (XBP1). aacrjournals.orgnih.gov IRE1α excises a 26-nucleotide intron from the unspliced XBP1 (XBP1u) mRNA. nih.govaacrjournals.org This splicing event causes a translational frameshift, leading to the production of a potent and stable transcription factor known as spliced XBP1 (XBP1s). nih.govmdpi.com XBP1s then translocates to the nucleus, where it activates the transcription of a host of genes involved in restoring ER function, including those responsible for protein folding, ER-associated degradation (ERAD), and lipid biosynthesis. mdpi.comembopress.org

Pathophysiological Significance of IRE1α-XBP1s Dysregulation

The proper functioning of the IRE1α-XBP1s pathway is crucial for cellular health, particularly in professional secretory cells like plasma cells and pancreatic β-cells, which have a high demand for protein synthesis. bohrium.com Consequently, dysregulation of this pathway is implicated in a multitude of diseases. Sustained activation of IRE1α-XBP1s signaling is a hallmark of various cancers, including multiple myeloma and hepatocellular carcinoma, where it promotes tumor cell survival and proliferation. medchemexpress.combohrium.com In neurodegenerative conditions such as Alzheimer's, Parkinson's, and Huntington's diseases, chronic ER stress and UPR overactivation contribute to neuronal cell death. wikipedia.org

Furthermore, the IRE1α-XBP1s axis plays a significant role in metabolic disorders. It is involved in regulating lipid and glucose homeostasis, and its dysfunction can contribute to conditions like dyslipidemia and insulin (B600854) resistance. mdpi.comnih.govresearchgate.net The pathway is also integral to the proper functioning of the immune system, with roles in the differentiation and activity of B cells, T cells, and natural killer cells. mdpi.comnih.gov Its dysregulation is linked to inflammatory and autoimmune diseases. mdpi.comnih.gov Given its central role in these diverse pathophysiological states, the IRE1α-XBP1s pathway has become an attractive target for therapeutic intervention.

Historical Perspective of Acridine (B1665455) Derivatives in Medicinal Chemistry

The investigation of 3,6-DMAD (dihydrochloride) is built upon a long history of research into its parent scaffold, acridine.

Evolution of Acridine Scaffolds as Bioactive Agents

Acridine, a planar nitrogen-containing heterocyclic aromatic compound, has been a privileged scaffold in medicinal chemistry for over a century. researchgate.netnih.gov The biological activity of acridine derivatives is often attributed to their ability to intercalate into DNA, disrupting cellular processes. benthamdirect.commdpi.com The first clinical applications of acridines were as antibacterial and antiprotozoal agents, with compounds like acriflavine (B1215748) and proflavine (B1679165) being used since the early 20th century. researchgate.netoup.commostwiedzy.pl

Over time, the focus shifted towards their anticancer properties, which were discovered in the 1970s. benthamdirect.commostwiedzy.pl This led to the development of numerous acridine-based anticancer agents. mdpi.comresearchgate.net The versatility of the acridine scaffold allows for structural modifications that can modulate its biological activity, leading to the design of compounds with a wide range of therapeutic effects, including antiviral, anti-inflammatory, and antimalarial properties. researchgate.netresearchgate.netbenthamscience.com The ability to functionalize the acridine ring at various positions has enabled chemists to create a diverse library of bioactive molecules. researchgate.netrsc.org

Emergence of 3,6-DMAD (dihydrochloride) as a Research Compound

The specific compound 3,6-DMAD (dihydrochloride) emerged from a targeted effort to identify novel inhibitors of the IRE1α-XBP1 pathway. nih.gov Researchers used a high-throughput chemical library screen based on a luciferase reporter system to find molecules that could block XBP1 splicing. nih.gov Through this screening and subsequent topological data analysis, a class of acridine derivatives was identified as potent inhibitors. nih.gov

Structure-activity relationship (SAR) studies were conducted on a series of analogues, which revealed that the acridine chromophore was essential for the inhibitory activity. nih.gov Further optimization led to the identification of N⁹-(3-(dimethylamino)propyl)-N³,N³,N⁶,N⁶-tetramethylacridine-3,6,9-triamine, or 3,6-DMAD. The addition of dimethylamino groups at the 3 and 6 positions of the acridine ring resulted in a compound with significantly enhanced potency and a more comprehensive mechanism of action compared to its predecessors. nih.gov

Scientific Rationale for Investigating 3,6-DMAD (dihydrochloride)

The primary scientific rationale for investigating 3,6-DMAD (dihydrochloride) is its specific and potent inhibitory effect on the IRE1α-XBP1s signaling axis, a pathway of immense therapeutic interest. medchemexpress.comcymitquimica.com Research has shown that 3,6-DMAD acts through a dual mechanism. It inhibits the oligomerization of IRE1α, a crucial step for its activation, and also directly inhibits its endoribonuclease (RNase) activity. medchemexpress.comnih.govnih.gov This dual action effectively blocks the splicing of XBP1 mRNA. medchemexpress.comnih.gov

This mechanism makes 3,6-DMAD a valuable chemical probe to dissect the complex roles of the IRE1α-XBP1s pathway in both normal physiology and disease. nih.govmdpi.com Given that many cancers, particularly multiple myeloma, are highly dependent on a functional UPR for survival, inhibiting this pathway with a compound like 3,6-DMAD presents a promising research avenue for anticancer strategies. nih.govnih.gov Indeed, studies have demonstrated that 3,6-DMAD is cytotoxic to multiple myeloma cell lines and can inhibit tumor growth in preclinical models. nih.govsigmaaldrich.com Its ability to specifically target a key pro-survival pathway that is hyperactivated in certain cancers provides a strong justification for its continued investigation as a potential therapeutic lead compound. nih.govnih.gov

Data Tables

Table 1: Physicochemical Properties of 3,6-DMAD (dihydrochloride) This table is interactive. You can sort the data by clicking on the headers.

| Property | Value | Source(s) |

| IUPAC Name | N1-(3-(dimethylamino)propyl)-N3,N3,N6,N6-tetramethylacridine-3,6,9-triamine dihydrochloride (B599025) | sigmaaldrich.com |

| Synonyms | 3,6-DMAD dihydrochloride | medchemexpress.com |

| Molecular Formula | C₂₂H₃₁N₅ · xHCl | sigmaaldrich.comtargetmol.com |

| Molecular Weight | 366.52 g/mol (free base) | sigmaaldrich.comtargetmol.com |

| Appearance | Yellow to orange powder/solid | sigmaaldrich.com |

| Solubility | DMSO: 25 mg/mL | sigmaaldrich.comtargetmol.com |

| Storage Temperature | 2-8°C | sigmaaldrich.com |

| CAS Number | 2187367-10-6 | sigmaaldrich.com |

Identified Potency and Selectivity in Preclinical Models

The preclinical efficacy of 3,6-DMAD has been demonstrated in both in vitro and in vivo models, particularly in the context of multiple myeloma (MM), a disease known to be reliant on the IRE1α pathway. nih.govnih.gov

In vitro studies have established the cytotoxic effects of 3,6-DMAD against various human multiple myeloma cell lines. nih.gov Dose-response analyses have shown significant reduction in cell viability at low micromolar concentrations. For instance, treatment of RPMI 8226 and MM1.R cells with 3,6-DMAD resulted in dose-dependent cytotoxicity. medchemexpress.com The compound also demonstrated potent inhibition of XBP1 splicing, a direct downstream target of IRE1α, at concentrations as low as 0.5 µM in HT1080 cells. medchemexpress.com

| Cell Line | Description | Assay | Concentration | Effect | Reference |

|---|---|---|---|---|---|

| RPMI 8226 | Human Multiple Myeloma | Cytotoxicity | 0-6 µM (24h) | Dose-dependent decrease in cell survival | medchemexpress.com |

| MM1.R | Human Multiple Myeloma | Cytotoxicity | 0-6 µM (24h) | Dose-dependent decrease in cell survival | medchemexpress.com |

| HT1080 | Human Fibrosarcoma | XBP1 Splicing Inhibition | 0.5 µM | Observed inhibition of XBP1s | medchemexpress.com |

| HEK293 | Human Embryonic Kidney | IRE1α Oligomerization Inhibition | 1-60 µM (2h) | Inhibition of IRE1α-GFP foci formation | medchemexpress.com |

The in vivo potency of 3,6-DMAD was evaluated in a murine xenograft model of multiple myeloma. nih.gov NOD Scid mice with subcutaneously transplanted RPMI 8226 cells were treated with 3,6-DMAD. The administration of the compound led to a significant suppression of tumor growth compared to the vehicle-treated control group. nih.govmedchemexpress.com Furthermore, in XBP1-luciferase transgenic reporter mice, 3,6-DMAD effectively inhibited XBP1 splicing in vivo, confirming its target engagement in a whole-animal model. nih.gov

Contribution to Fundamental Mechanistic Understanding

The study of 3,6-DMAD has provided significant insights into the molecular mechanisms of IRE1α activation and signaling. It is distinguished by a unique, dual mechanism of action against IRE1α. nih.govmdpi.com

Under endoplasmic reticulum (ER) stress, IRE1α activates its endoribonuclease (RNase) domain through a process that involves both autophosphorylation and higher-order oligomerization. nih.govvulcanchem.com Research has revealed that 3,6-DMAD inhibits both of these critical activation steps. nih.govmdpi.com This is in contrast to some of its structural analogues, which were found to only block IRE1α oligomerization without affecting its RNase activity directly. nih.gov

The specific contributions of 3,6-DMAD to mechanistic understanding are:

Inhibition of IRE1α Oligomerization: Cell-free assays using recombinant human IRE1α demonstrated that 3,6-DMAD directly interferes with the formation of IRE1α oligomers. nih.govvulcanchem.com In cell-based assays, it was shown to disrupt the formation of IRE1α-GFP foci, which are indicative of oligomerization under stress conditions. medchemexpress.com

Inhibition of IRE1α RNase Activity: Beyond preventing oligomerization, 3,6-DMAD also directly inhibits the enzymatic endoribonuclease function of IRE1α. nih.govmedchemexpress.com This dual inhibition ensures a more comprehensive blockade of the XBP1 splicing cascade. vulcanchem.com

This dual mechanism of targeting both oligomerization and enzymatic activity provides a more complete suppression of the UPR pathway compared to inhibitors that target only the RNase function, like STF-083010. vulcanchem.com This discovery has identified a class of compounds with a distinct mode of action and has deepened the fundamental understanding of how IRE1α function can be modulated, opening new avenues for the design of more effective inhibitors for therapeutic use in diseases like multiple myeloma. nih.govresearchgate.net

Structure

3D Structure of Parent

Properties

Molecular Formula |

C22H33Cl2N5 |

|---|---|

Molecular Weight |

438.4 g/mol |

IUPAC Name |

9-N-[3-(dimethylamino)propyl]-3-N,3-N,6-N,6-N-tetramethylacridine-3,6,9-triamine;dihydrochloride |

InChI |

InChI=1S/C22H31N5.2ClH/c1-25(2)13-7-12-23-22-18-10-8-16(26(3)4)14-20(18)24-21-15-17(27(5)6)9-11-19(21)22;;/h8-11,14-15H,7,12-13H2,1-6H3,(H,23,24);2*1H |

InChI Key |

QFTZLLNIVBXXJG-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCNC1=C2C=CC(=CC2=NC3=C1C=CC(=C3)N(C)C)N(C)C.Cl.Cl |

Origin of Product |

United States |

Synthetic Strategies and Chemical Modalities of 3,6 Dmad Dihydrochloride and Analogues

Synthetic Pathways for the Acridine (B1665455) Core Structure

The construction of the tricyclic acridine system is a foundational aspect of synthesizing 3,6-DMAD and related compounds. Both classical and modern synthetic methodologies are employed to achieve this versatile heterocyclic nucleus.

Classical and Modern Approaches to Acridine Synthesis

Several named reactions have historically been pivotal in the synthesis of acridines. ptfarm.plnih.gov These methods, while foundational, often require harsh reaction conditions. tandfonline.com

Bernthsen Acridine Synthesis : This classical method involves the condensation of a diarylamine with a carboxylic acid or its anhydride (B1165640) in the presence of a Lewis acid catalyst, typically zinc chloride, at high temperatures (200-270 °C) for extended periods. wikipedia.orgpharmaguideline.comyoutube.com The use of formic acid as the carboxylic acid component yields the parent acridine. informativejournals.com Modifications using polyphosphoric acid can lower the reaction temperature, though sometimes with reduced yields. tandfonline.comwikipedia.org More recent advancements have explored microwave-assisted, solvent-free conditions using p-toluenesulfonic acid as a catalyst, offering improved yields and shorter reaction times. tandfonline.com

Ullmann Condensation : A versatile and widely used method for acridine synthesis involves the Ullmann condensation. ptfarm.plnih.gov This pathway typically begins with the reaction of a primary amine with an aromatic aldehyde or carboxylic acid in the presence of a strong mineral acid, followed by cyclization. ptfarm.plnih.gov For instance, the condensation of aniline (B41778) with o-chlorobenzoic acid forms a diphenylamine-2-carboxylic acid intermediate. pharmaguideline.com This intermediate can then be cyclized to an acridone (B373769), which is subsequently reduced to acridine. ptfarm.plnih.gov Another variation involves the Ullmann coupling of 2-bromobenzoic acid with aniline derivatives, followed by cyclization with polyphosphoric acid (PPA) to yield acridone intermediates. rsc.org

Friedländer Synthesis : This method involves the reaction of a salt of anthranilic acid with cyclohex-2-enone at elevated temperatures to produce 9-methylacridine. ptfarm.pl

The following table summarizes key features of these classical synthetic routes.

| Synthesis Method | Reactants | Catalyst/Conditions | Key Features |

| Bernthsen Synthesis | Diarylamine, Carboxylic Acid/Anhydride | Zinc Chloride, 200-270°C, 24h wikipedia.org | High temperatures, long reaction times; produces 9-substituted acridines. wikipedia.orgyoutube.com |

| Ullmann Condensation | Primary Amine, Aromatic Aldehyde/Carboxylic Acid | Strong Mineral Acid (H₂SO₄/HCl) ptfarm.plnih.gov | Versatile for substituted acridines; often proceeds via an acridone intermediate. nih.govrsc.org |

| Friedländer Synthesis | Salt of Anthranilic Acid, Cyclohex-2-enone | 120°C ptfarm.pl | Specific for the synthesis of 9-methylacridine. ptfarm.pl |

Specific Routes Utilized for 3,6-DMAD (dihydrochloride) Preparation

The synthesis of 3,6-diamino-10-methylacridinium (B1216087) chloride, a component of acriflavine (B1215748), has been described through a multi-step process. One documented pathway begins with 4,4'-diaminodiphenylmethane. chemicalbook.com

Nitration : 4,4'-Diaminodiphenylmethane is nitrated to yield 4,4'-diamino-2,2'-dinitrodiphenylmethane. chemicalbook.com

Reduction : The dinitro compound is then reduced using tin (Sn) and hydrochloric acid (HCl) to form 2,2',4,4'-tetraaminodiphenylmethane. chemicalbook.com

Cyclization : Heating this tetraamine (B13775644) intermediate to 150°C results in the formation of 3,6-diamino-9,10-dihydroacridine. chemicalbook.com

Oxidation : The dihydroacridine is oxidized with ferric chloride (FeCl₃) to produce 3,6-diaminoacridine (proflavine). chemicalbook.com

Acetylation : The amino groups are protected by acetylation with acetic anhydride to give 3,6-bis(acetylamino)acridine. chemicalbook.com

Methylation : The acridine nitrogen is methylated using p-toluenesulfomethyl ether to form 3,6-bis(acetylamino)-10-methylacridinium tosylate. chemicalbook.com

Hydrolysis : Finally, reaction with hydrochloric acid removes the acetyl protecting groups and introduces the chloride counter-ion, yielding 3,6-diamino-10-methylacridinium chloride. chemicalbook.com The dihydrochloride (B599025) salt is formed by the reaction of equimolar amounts of 3,6-diamino-10-methylacridinium chloride and hydrogen chloride. nih.govchemicalbook.com

Another approach involves the direct methylation of 3,6-diaminoacridone, followed by conversion to the acridinium (B8443388) chloride.

N-Methylation of Acridone : 3,6-Diaminoacridone is suspended in toluene (B28343) with methyl iodide and potassium hydroxide (B78521) to yield 3,6-diamino-N-methylacridone.

Conversion to Acridinium : This N-methylacridone is then reacted with phosphorus pentachloride (PCl₅) and subsequently hydrolyzed and acidified with HCl to give the final product.

Design and Synthesis of 3,6-DMAD (dihydrochloride) Analogues

The design and synthesis of analogues of 3,6-DMAD are driven by the need to understand and optimize their biological activities, which is achieved through Structure-Activity Relationship (SAR) studies.

Rational Design Principles for Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for identifying the structural features of acridine derivatives that are essential for their biological function. The planar acridine chromophore is a key feature that allows these molecules to intercalate into DNA. tandfonline.comif-pan.krakow.pl

Key principles in the rational design of acridine analogues include:

Substitution on the Acridine Ring : The position and nature of substituents on the acridine core significantly influence activity. For example, in a series of DAPA (a known IRE1α inhibitor) analogues, it was found that the acridine ring is critical for activity, and a 3,6-dimethylamino substitution, as seen in 3,6-DMAD, showed the most potent inhibitory activity. nih.gov Similarly, for bis(acridine-4-carboxamides), small substituents like methyl or chloro groups at the 5-position were found to be superior, while larger substituents at any position decreased potency. acs.org

Side Chain Modification : The incorporation of flexible side chains, such as dialkylaminoalkylamino groups, can increase potency. The length of the linker between amino groups is also a critical factor. mdpi.com

Hybrid Molecules : Creating hybrid molecules, for instance by linking the acridine scaffold to other pharmacophores like porphyrins, can introduce new functionalities. nih.gov

These design principles guide the synthesis of new derivatives to probe their interactions with biological targets and improve their therapeutic profiles. researcher.liferesearchgate.net

Methodologies for Introducing Substitutions on the Acridine Chromophore

Various synthetic methodologies are employed to introduce a wide range of substituents onto the acridine core, allowing for extensive SAR exploration.

Nucleophilic Substitution : The 9-position of the acridine ring is particularly susceptible to nucleophilic attack due to its low electron density, especially in the quaternary salts of acridine. informativejournals.com This reactivity is exploited to introduce various substituents. For example, 9-chloroacridine, readily prepared from the corresponding acridone using reagents like POCl₃, is a key intermediate for synthesizing 9-aminoacridine (B1665356) derivatives. pharmaguideline.comrsc.org

Electrophilic Substitution : While less common than nucleophilic substitution, electrophilic substitution reactions can also be used to modify the acridine ring.

Palladium-Catalyzed Cross-Coupling Reactions : Modern synthetic chemistry offers powerful tools like palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a vast array of substituents onto the acridine scaffold. beilstein-journals.org

The following table outlines common substitution patterns and their synthetic approaches.

| Target Position | Methodology | Example Reagents | Notes |

| Position 9 | Nucleophilic substitution on 9-chloroacridine | Amines, thiols, alkoxides | Highly versatile for introducing diverse side chains. informativejournals.comrsc.org |

| Positions 3, 6 | Starting from substituted precursors | m-Phenylenediamine derivatives | Substituents are incorporated from the initial building blocks. |

| Various Positions | Palladium-catalyzed cross-coupling | Boronic acids (Suzuki), amines (Buchwald-Hartwig) | Enables the introduction of aryl, heteroaryl, and amino groups. beilstein-journals.org |

Multi-Component Reactions in Derivative Synthesis

Multi-component reactions (MCRs) have emerged as powerful and efficient strategies for the synthesis of complex molecules like acridine derivatives in a single step, reducing time, energy, and waste. scielo.org.mxmdpi.com

Hantzsch-like Reactions : The synthesis of acridinediones, which are structurally related to 1,4-dihydropyridines, can be achieved through a one-pot, four-component reaction of an aromatic aldehyde, dimedone, and an amine source like ammonium (B1175870) acetate (B1210297) or aniline. mdpi.commdpi.com Various catalysts, including heterogeneous catalysts like Fe₃O₄@Polyaniline-SO₃H and Bi₂O₃ nanoparticles, have been developed to promote these reactions under green and efficient conditions. mdpi.commdpi.com

Acceptorless Dehydrogenative MCR : A ruthenium-catalyzed acceptorless dehydrogenative multicomponent reaction has been developed for the synthesis of 1,8-dioxodecahydroacridine derivatives from alcohols, amines, and 1,3-diones. acs.org

DMAD in MCRs : Dimethyl acetylenedicarboxylate (B1228247) (DMAD) is a versatile reagent in MCRs for constructing heterocyclic systems. thieme-connect.com It can react with nitrogen-containing heterocycles like isoquinoline (B145761) to form zwitterionic intermediates that can be trapped by various dipolarophiles, leading to complex polycyclic structures. thieme-connect.com Reactions involving DMAD and enamines can also lead to the formation of fused pyrrole (B145914) ring systems. utwente.nl

These MCR approaches offer a streamlined and atom-economical route to libraries of acridine derivatives for biological screening. scielo.org.mxnih.gov

Isolation and Purification Techniques in Academic Synthesis

Following synthesis, the crude product containing 3,6-DMAD (dihydrochloride) or its analogues undergoes rigorous purification. The choice of method depends on the physical state of the compound and the nature of the impurities present. These purification steps are crucial for isolating the desired compound with a high degree of purity.

Chromatography is a fundamental technique for the separation and purification of compounds from complex mixtures. mdpi.com Its application is essential in the synthesis of acridine derivatives to isolate the target molecule and to assess its purity.

Column Chromatography is widely employed for the purification of acridone and acridine derivatives. This method involves a stationary phase, typically silica (B1680970) gel, packed into a column. google.com The crude product is loaded onto the top of the column, and a solvent or a mixture of solvents, known as the mobile phase or eluent, is passed through the column. Separation occurs based on the differential adsorption of the components to the stationary phase. For instance, in the purification of acridine-4-carboxamide derivatives, a two-step column chromatography process on silica has been reported, first using chloroform (B151607) (CHCl₃) as the eluent, followed by a mixture of chloroform and methanol (B129727) (CHCl₃:MeOH 4:1). oup.com Similarly, methylated byproducts in the synthesis of 3,6-Diamino-10-methylacridinium have been resolved using a silica gel column with an ethyl acetate/methanol (9:1) mixture as the eluent.

Thin Layer Chromatography (TLC) is another vital chromatographic technique, primarily used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the synthesized compounds. acs.org It operates on the same principle as column chromatography but on a smaller scale, using a thin layer of adsorbent (like silica gel G) on a flat carrier. acs.org

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to validate the purity of the final compound. For acridine derivatives, purity is often confirmed using HPLC with UV detection, typically around 260 nm, which is the maximum absorption wavelength (λmax) for these structures. Various column types, including reversed-phase columns like C18, can be employed for effective separation. nih.gov

Table 1: Examples of Chromatographic Conditions for Acridine Analogues

| Compound Type | Chromatography Method | Stationary Phase | Mobile Phase (Eluent) | Purpose | Reference |

|---|---|---|---|---|---|

| 3,6-Diamino-10-methylacridinium | Column Chromatography | Silica gel (60–120 mesh) | Ethyl acetate/Methanol (9:1) | Resolution of methylated byproducts | |

| Acridine-4-carboxamide derivatives | Column Chromatography | Silica | Chloroform (CHCl₃), then Chloroform/Methanol (4:1) | Product purification | oup.com |

| Acridone derivatives | Thin Layer Chromatography (TLC) | Silica gel G | Various solvent systems | Purity assessment | acs.org |

| 3,6-Diamino-10-methylacridinium | High-Performance Liquid Chromatography (HPLC) | C18 (example) | Acetonitrile (B52724)/Water based | Purity validation | nih.gov |

| Acridine-4-carboxamide derivatives | Thin Layer Chromatography (TLC) | Silica | Ethyl acetate/Methanol/Triethylamine (95:5:1) | Monitoring reaction | oup.com |

Crystallization and Recrystallization Procedures

Crystallization is a primary and indispensable method for purifying solid organic compounds. sigmaaldrich.com The principle relies on the differences in solubility between the desired compound and impurities in a given solvent. The crude material is dissolved in a minimum amount of a suitable hot solvent to form a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor. sigmaaldrich.com

The selection of an appropriate solvent is paramount for successful recrystallization. For acridine derivatives, a variety of solvents and solvent systems have been reported. A mixture of ethanol (B145695) and water (1:3 v/v) is effective for removing unreacted starting materials in the purification of compounds like 3,6-Diamino-10-methylacridinium. This same analogue can also be recrystallized from hot water or dimethylformamide (DMF).

For other acridine analogues, recrystallization from toluene has been utilized. researchgate.net In some procedures, particularly when colored impurities are present, activated charcoal is added to the hot solution to adsorb these impurities before the filtration and cooling steps. acs.org This treatment is often followed by recrystallization from solvents like aqueous ethanol or acetic acid. acs.org For certain hydrochloride salts of acridine derivatives, recrystallization from alcoholic hydrochloric acid solutions has been employed. oup.com

The purity of the compound after recrystallization is often confirmed by its sharp melting point, a characteristic feature of pure crystalline solids. sigmaaldrich.com

Table 2: Recrystallization Solvents for Acridine Analogues

| Compound/Analogue Type | Recrystallization Solvent(s) | Notes | Reference |

|---|---|---|---|

| 3,6-Diamino-10-methylacridinium | Ethanol/Water (1:3 v/v) | Removes unreacted starting materials | |

| 3,6-Diamino-10-methylacridinium chloride | Hot Water | - | |

| Acridine analogues | Dimethylformamide (DMF) | - | |

| N-alkylacridones | Toluene | - | researchgate.net |

| Acridone derivatives | Acetic acid | Often used with charcoal treatment | acs.org |

| Acridone derivatives | Aqueous ethanol | Often used with charcoal treatment | acs.org |

| Acridine hydrochloride salts | Alcoholic hydrochloric acid | - | oup.com |

Molecular and Cellular Mechanisms of Action of 3,6 Dmad Dihydrochloride

Direct Interaction with the IRE1α-XBP1s Pathway

3,6-DMAD (dihydrochloride) directly targets the IRE1α protein, a transmembrane sensor in the ER. Under ER stress, IRE1α activates its dual enzymatic functions: a serine/threonine kinase and an endoribonuclease (RNase). The compound's inhibitory effects stem from its ability to modulate both the catalytic activity and the structural dynamics of IRE1α.

A primary mechanism of 3,6-DMAD (dihydrochloride) is the direct inhibition of the IRE1α RNase domain. This catalytic domain is responsible for the unconventional splicing of XBP1 mRNA, a pivotal step in the UPR signaling cascade.

The inhibitory effect of compounds on IRE1α RNase activity is commonly evaluated using in vitro enzymatic assays. These assays typically utilize the recombinant cytosolic kinase/RNase domains of IRE1α and a synthetic RNA substrate that mimics the stem-loop structure of XBP1 mRNA recognized by the enzyme. researchgate.netnih.gov A widely used method is a fluorescence-based assay where the XBP1 mRNA substrate is labeled with a fluorophore and a quencher pair (e.g., FAM/BHQ or Cy5/BHQ). nih.govresearchgate.net In its intact state, the proximity of the quencher to the fluorophore suppresses the fluorescent signal. Upon cleavage by the active IRE1α RNase, the fluorophore is separated from the quencher, resulting in a detectable increase in fluorescence. nih.gov This allows for the real-time measurement of enzymatic activity.

By introducing potential inhibitors like 3,6-DMAD (dihydrochloride) into this system, researchers can quantify the reduction in RNase activity by measuring the decrease in the fluorescence signal. Such assays have demonstrated that 3,6-DMAD (dihydrochloride) directly inhibits the endonuclease function of IRE1α. medchemexpress.com

The functional consequence of IRE1α RNase inhibition within a cellular context is the suppression of XBP1 mRNA splicing. The efficacy of 3,6-DMAD (dihydrochloride) in this regard has been quantitatively assessed in various cell lines. Studies have shown that treatment of cells with 3,6-DMAD (dihydrochloride) leads to a dose-dependent reduction in the levels of the spliced form of XBP1 (XBP1s). medchemexpress.com For instance, in HT1080 fibrosarcoma cells subjected to ER stress, the compound effectively inhibited the generation of XBP1s. medchemexpress.com

The quantification of XBP1 mRNA splicing is typically performed using reverse transcription-polymerase chain reaction (RT-PCR). nih.govresearchgate.net This technique can distinguish between the unspliced (XBP1u) and spliced (XBP1s) forms of the mRNA, allowing for a precise measurement of the inhibitor's effect.

Table 1: Effect of 3,6-DMAD (dihydrochloride) on XBP1 Splicing This interactive table summarizes the dose-dependent inhibitory effect of 3,6-DMAD (dihydrochloride) on XBP1 splicing in HT1080 cells under ER stress conditions induced by Thapsigargin (Tg).

| Concentration of 3,6-DMAD (dihydrochloride) (µM) | Duration of Treatment (hours) | Cellular Model | Inducer of ER Stress | Observed Effect on XBP1 Splicing |

| 0 - 30 | 14 | HT1080 cells | 0.3 µM Tg | Dose-dependent inhibition of XBP1s formation |

The activation of IRE1α's kinase and subsequent RNase activities is contingent upon its oligomerization within the ER membrane. nih.govwhiterose.ac.uk Upon sensing an accumulation of unfolded proteins, IRE1α monomers associate to form dimers and higher-order oligomers. elifesciences.orgnih.gov This clustering facilitates trans-autophosphorylation of the kinase domains, which is a prerequisite for the allosteric activation of the RNase domains. 3,6-DMAD (dihydrochloride) has been shown to interfere with this crucial oligomerization step. medchemexpress.com

The oligomerization status of IRE1α can be monitored through various biochemical techniques. An established in vitro assay involves incubating purified recombinant IRE1α protein in the presence of a nucleotide like ADP, which promotes its oligomerization. researchgate.netresearchgate.net The extent of protein assembly can then be measured by changes in optical density or through size-exclusion chromatography. Using such an assay, it was demonstrated that 3,6-DMAD (dihydrochloride) significantly attenuates ADP-induced oligomerization of IRE1α. researchgate.net Other methods, such as SDS-PAGE and Förster resonance energy transfer (FRET), have also been employed to study the self-association of IRE1α domains. nih.gov

Within living cells, the oligomerization of IRE1α can be visualized using fluorescence microscopy. This is typically achieved by expressing an IRE1α protein tagged with a fluorescent protein, such as Green Fluorescent Protein (GFP). nih.gov In resting cells, IRE1α-GFP is diffusely distributed throughout the ER network. However, upon induction of ER stress, the oligomerized IRE1α-GFP molecules coalesce into distinct puncta or foci. nih.govucsf.edu

The formation of these fluorescent foci serves as a visual readout for IRE1α activation and oligomerization in a cellular environment. Studies utilizing this technique have shown that treatment with 3,6-DMAD (dihydrochloride) prevents the formation of these stress-induced IRE1α-GFP foci. medchemexpress.com In HEK293 cells overexpressing IRE1α-GFP, the compound was observed to inhibit foci formation in a dose-dependent manner, with complete inhibition at concentrations above 1 µM. medchemexpress.comresearchgate.net This provides direct visual evidence that 3,6-DMAD (dihydrochloride) disrupts the higher-order assembly of IRE1α in intact cells.

Table 2: Effect of 3,6-DMAD (dihydrochloride) on IRE1α Foci Formation This interactive table details the inhibitory effect of 3,6-DMAD (dihydrochloride) on the formation of IRE1α-GFP foci in HEK293 cells following the induction of ER stress.

| Concentration of 3,6-DMAD (dihydrochloride) (µM) | Duration of Treatment (hours) | Cellular Model | Observed Effect on IRE1α-GFP Foci |

| 1 - 60 | 2 | HEK293 cells | Dose-dependent inhibition of foci formation |

| >1 | 2 | HEK293 cells | Complete inhibition of foci formation |

Disruption of IRE1α Oligomerization

Downstream Molecular Consequences of IRE1α-XBP1s Inhibition

The spliced form of XBP1, XBP1s, is a potent transcription factor that orchestrates the expression of a wide array of genes crucial for managing endoplasmic reticulum (ER) stress. These genes are primarily involved in expanding the ER's protein folding and degradation capacity. Consequently, by inhibiting the generation of XBP1s, 3,6-DMAD significantly alters the cell's transcriptional landscape, particularly under conditions of ER stress.

Inhibition of the IRE1α-XBP1s pathway prevents the upregulation of genes responsible for:

ER Chaperones: Genes encoding proteins like BiP (Binding immunoglobulin protein), which assist in the proper folding of nascent polypeptides.

ER-Associated Degradation (ERAD): Components of the machinery that identifies, retro-translocates, and targets misfolded proteins for degradation by the proteasome.

Protein disulfide isomerases (PDIs): Enzymes that catalyze the formation and breakage of disulfide bonds during protein folding.

By suppressing the expression of these and other UPR target genes, 3,6-DMAD curtails the cell's adaptive capacity to resolve ER stress. This can lead to an accumulation of misfolded proteins, ultimately pushing the cell towards apoptosis, a mechanism that is particularly relevant in diseases characterized by high protein synthesis, such as multiple myeloma. nih.gov

Table 1: Impact of IRE1α-XBP1s Inhibition on Gene Expression

| Gene Category | Function | Effect of 3,6-DMAD (via XBP1s Inhibition) |

|---|---|---|

| ER Chaperones (e.g., BiP) | Assist in protein folding | Downregulation/Suppressed Induction |

| ERAD Components | Degradation of misfolded proteins | Downregulation/Suppressed Induction |

| Lipid Biosynthesis | ER membrane expansion | Downregulation/Suppressed Induction |

| Secretory Pathway Components | Protein transport and secretion | Downregulation/Suppressed Induction |

The relationship between the IRE1α-XBP1s pathway and inflammatory signaling is complex. Interleukin-6 (IL-6) is a pleiotropic cytokine with significant roles in both inflammation and the immune response. nih.gov Dysregulated IL-6 production is a hallmark of many chronic inflammatory diseases and cancers. nih.gov Research indicates that 3,6-DMAD promotes the secretion of IL-6 through its interaction with the IRE1α-XBP1s pathway. This effect highlights a nuanced role for IRE1α signaling in the regulation of cytokine production. While the pathway is often associated with pro-survival and adaptive responses, its inhibition can paradoxically lead to the enhancement of specific pro-inflammatory outputs. The precise mechanism by which blocking IRE1α with 3,6-DMAD leads to increased IL-6 secretion is an area of active investigation but may involve crosstalk with other signaling pathways that regulate cytokine expression, such as NF-κB. nih.gov

Proteostasis, or protein homeostasis, is the dynamic regulation of protein synthesis, folding, trafficking, and degradation. escholarship.org The UPR is a central pillar of the proteostasis network, and the IRE1α branch is a key sensor of ER stress. nih.gov By inhibiting IRE1α, 3,6-DMAD directly compromises a cell's ability to adapt to an increased load of unfolded or misfolded proteins.

Under normal conditions, IRE1α activation helps restore proteostasis by promoting the expression of genes that enhance the ER's folding and degradation capacity. nih.gov When this adaptive response is blocked by 3,6-DMAD, especially in cells already under significant proteotoxic stress (such as cancer cells), the following alterations in cellular proteostasis can occur:

Accumulation of Misfolded Proteins: The cell's capacity to clear misfolded proteins is diminished, leading to their aggregation within the ER.

Increased ER Stress: The failure to resolve the initial stress leads to a state of chronic, unresolved ER stress.

Shift Towards Apoptosis: When the adaptive UPR is blocked, the terminal UPR may be initiated, activating pro-apoptotic pathways to eliminate the damaged cell.

This disruption of proteostasis is a key component of the cytotoxic effects of 3,6-DMAD observed in certain cancer cell lines. bohrium.com

Exploration of Potential Off-Target Interactions and Polypharmacology

While 3,6-DMAD is characterized as a potent inhibitor of the IRE1α-XBP1s pathway, a comprehensive understanding of its molecular interactions requires evaluating its selectivity and potential for "polypharmacology"—the ability of a single compound to interact with multiple targets. Such off-target interactions can lead to unexpected biological effects or side effects. Investigating these possibilities is crucial for the development of highly specific molecular probes and therapeutic agents.

High-throughput screening (HTS) is a foundational method in drug discovery used to assess the activity of a compound against a large number of molecular targets in a rapid and systematic manner. nih.gov To evaluate the selectivity of 3,6-DMAD, it would be screened against extensive panels of proteins, most commonly a broad array of kinases, due to the compound's action on the ATP-binding site of IRE1α's kinase domain.

The process typically involves:

Library of Targets: A large collection of purified proteins (e.g., hundreds of different human kinases) is assembled.

Assay: An activity assay is performed for each target in the presence and absence of 3,6-DMAD.

Data Analysis: The results are analyzed to identify any proteins, other than IRE1α, whose activity is significantly modulated by the compound.

Such screens can reveal unanticipated interactions, providing a "selectivity profile" that is critical for interpreting experimental results and predicting potential toxicities.

Table 2: Hypothetical High-Throughput Screening Workflow for 3,6-DMAD

| Step | Description | Objective |

|---|---|---|

| 1. Compound Profiling | Screening 3,6-DMAD against a large panel of kinases (e.g., KinomeScan). | Identify primary target (IRE1α) and any off-target kinases. |

| 2. Secondary Screening | Testing against other protein families (e.g., proteases, phosphatases, GPCRs). | Assess broader selectivity beyond the kinome. |

| 3. Hit Validation | Performing dose-response studies for any identified off-targets. | Confirm and quantify the potency of off-target interactions. |

| 4. Cellular Confirmation | Testing the effect of 3,6-DMAD on the signaling pathways of validated off-targets in cells. | Determine if the off-target interactions are relevant in a biological context. |

Chemical proteomics offers powerful, unbiased methods for identifying the direct binding partners of a small molecule within a complex biological sample, such as a cell lysate. nih.gov These "target deconvolution" strategies are essential for confirming the intended target and discovering novel interactions without prior bias. bohrium.com

A common approach involves affinity-based protein profiling:

Probe Synthesis: 3,6-DMAD is chemically modified by attaching a linker arm ending in a reactive group (like biotin (B1667282) or a clickable alkyne tag). This creates a "bait" molecule.

Affinity Purification: The bait molecule is incubated with a cell lysate. It binds to its target protein(s), including IRE1α. The entire complex (bait + target protein) is then captured on a solid support (e.g., streptavidin beads for a biotin tag).

Protein Identification: After washing away non-specifically bound proteins, the captured proteins are eluted and identified using high-resolution mass spectrometry.

This technique can definitively confirm IRE1α as a primary target of 3,6-DMAD in a cellular context and simultaneously identify any other proteins that directly bind to the compound, providing a comprehensive map of its interactome.

Computational Approaches for Predicting Target Binding

In the realm of drug discovery and molecular pharmacology, computational methods serve as powerful tools to predict and elucidate the interactions between small molecules and their biological targets. For 3,6-DMAD (dihydrochloride), a member of the acridine (B1665455) family of compounds, these in silico techniques are instrumental in identifying potential protein partners and understanding the molecular basis of its activity. This section details the primary computational strategies employed for predicting the target binding of 3,6-DMAD (dihydrochloride).

A key computational strategy for identifying the targets of a bioactive compound is known as target fishing, or inverse virtual screening (IVS). researchgate.netdntb.gov.ua Unlike traditional virtual screening where a library of compounds is screened against a single target, IVS screens a single compound of interest against a large database of potential biological targets. researchgate.net This approach is particularly valuable when a compound has demonstrated a phenotypic effect, but its direct molecular target remains unknown. researchgate.netnih.gov For acridine derivatives, IVS has been successfully employed to identify novel therapeutic targets. researchgate.netresearchgate.net This methodology could hypothetically be applied to 3,6-DMAD (dihydrochloride) to generate a ranked list of potential protein targets based on predicted binding affinity or other scoring metrics.

Once potential targets are identified through IVS or other means, molecular docking is utilized to predict the preferred orientation and binding affinity of the compound when bound to the target protein. researchgate.net This technique involves computationally placing the three-dimensional structure of the ligand (3,6-DMAD) into the binding site of the protein. Sophisticated scoring functions are then used to estimate the strength of the interaction, providing insights into the binding energy and the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. researchgate.netacs.org Studies on various acridine derivatives have used molecular docking to visualize binding poses within the active sites of enzymes or receptors, helping to explain their inhibitory or modulatory effects. researchgate.net For instance, docking studies on other 3,6-disubstituted acridines have revealed interactions with biological targets like human serum albumin and hemoglobin. researchgate.netrsc.org

To further refine the predictions from molecular docking and to assess the stability of the ligand-protein complex over time, molecular dynamics (MD) simulations are often employed. researchgate.net MD simulations model the movement of atoms and molecules, providing a dynamic view of the binding event. These simulations can confirm the stability of the binding pose predicted by docking and can reveal conformational changes in both the ligand and the protein upon binding. nih.gov This level of detail is crucial for a comprehensive understanding of the binding mechanism at an atomic level.

The table below summarizes the computational approaches that are commonly used for predicting the target binding of acridine derivatives, and which would be applicable to the study of 3,6-DMAD (dihydrochloride).

| Computational Method | Description | Application for Acridine Derivatives |

| Inverse Virtual Screening (IVS) / Target Fishing | A computational technique where a single ligand is screened against a database of numerous macromolecular targets to identify potential binding partners. dntb.gov.ua | Has been used to identify potential new targets for acridine compounds, such as chitinase (B1577495) enzymes for spiro-acridine derivatives, expanding their potential therapeutic applications. researchgate.netresearchgate.net |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex and estimates the binding affinity. researchgate.net | Employed to study the interactions of acridine derivatives with various proteins, including human serum albumin and topoisomerase, elucidating the specific amino acid residues involved in binding. researchgate.netrsc.orgnih.gov |

| Molecular Dynamics (MD) Simulations | A computer simulation method for analyzing the physical movements of atoms and molecules, used to assess the stability of ligand-protein complexes. researchgate.net | Used to confirm the stability of the complex formed between a spiro-acridine compound and its identified target, pteridine (B1203161) reductase 1, supporting the predicted binding mode. nih.gov |

These computational approaches provide a robust framework for generating hypotheses about the molecular targets of 3,6-DMAD (dihydrochloride) and for guiding further experimental validation.

Pharmacological Research and Preclinical Efficacy Studies of 3,6 Dmad Dihydrochloride

In Vitro Pharmacological Evaluations in Disease Models

The in vitro effects of 3,6-DMAD (dihydrochloride) have been assessed in several cancer cell lines to determine its therapeutic potential. These studies have largely centered on its ability to inhibit cancer cell growth and induce cell death.

Efficacy Assessments in Multiple Myeloma Cell Lines

Multiple myeloma, a cancer of plasma cells, has been a primary focus of the preclinical investigation of 3,6-DMAD. Research has demonstrated its cytotoxic effects against human multiple myeloma cell lines.

Studies have shown that 3,6-DMAD (dihydrochloride) effectively inhibits the survival and proliferation of multiple myeloma cells in a dose-dependent manner. medchemexpress.comvulcanchem.com Dose-response analyses in MM1.R and RPMI 8226 human multiple myeloma cell lines have established its half-maximal inhibitory concentration (IC₅₀). After a 48-hour exposure, the IC₅₀ values were determined to be 3.2 μM for MM1.R cells and 2.8 μM for RPMI 8226 cells. vulcanchem.com Furthermore, XTT viability assays demonstrated a significant reduction in the metabolic activity of these cells upon treatment. At a concentration of 6 μM, 3,6-DMAD led to a 65% decrease in metabolic activity, indicating a substantial impact on cell viability. vulcanchem.com

Interactive Data Table: IC₅₀ Values of 3,6-DMAD (dihydrochloride) in Multiple Myeloma Cell Lines

| Cell Line | Exposure Time (hours) | IC₅₀ (μM) |

| MM1.R | 48 | 3.2 |

| RPMI 8226 | 48 | 2.8 |

The mechanism by which 3,6-DMAD (dihydrochloride) reduces multiple myeloma cell viability involves the induction of regulated cell death, specifically apoptosis. vulcanchem.com The cytotoxic effects of the compound are accompanied by the activation of key mediators of apoptosis. Studies have confirmed the activation of caspase-3 and caspase-7, crucial executioner caspases in the apoptotic pathway, in multiple myeloma cells treated with 3,6-DMAD. vulcanchem.com This indicates that the compound's anti-myeloma activity is, at least in part, attributable to its ability to trigger programmed cell death.

Investigation in Other Cancer Cell Lines and Relevant Pathologies

The cytotoxic potential of 3,6-DMAD (dihydrochloride) has also been explored in other cancer cell lines beyond multiple myeloma. In vitro studies have shown its activity in human fibrosarcoma (HT1080) and human embryonic kidney (HEK293) cells. medchemexpress.comresearchgate.net In HT1080 cells, 3,6-DMAD was observed to inhibit XBP1 splicing in a dose-dependent manner when treated with a concentration range of 0-30 μM for 14 hours. medchemexpress.com It also inhibited IRE1α endonuclease activity in these cells at concentrations ranging from 0.1 to 500 μM over a 14-hour period. medchemexpress.com Furthermore, in HEK293 cells, 3,6-DMAD was found to inhibit IRE1α oligomerization and the formation of IRE1α-GFP foci at concentrations between 1 and 60 μM after 2 hours of treatment. medchemexpress.com

Dose-Response Characterization in Cellular Systems

The in vitro efficacy of 3,6-DMAD (dihydrochloride) is characterized by a clear dose-response relationship. In multiple myeloma cell lines RPMI 8226 and MM1.R, treatment with concentrations ranging from 0 to 6 μM for 24 hours resulted in a dose-dependent inhibition of cell survival. medchemexpress.com Similarly, in HT1080 cells, the inhibition of XBP1 splicing was directly proportional to the concentration of 3,6-DMAD applied, with inhibitory effects observed at concentrations as low as 0.5 μM. medchemexpress.com

Interactive Data Table: Dose-Response of 3,6-DMAD (dihydrochloride) in Cellular Assays

| Cell Line | Assay | Concentration Range (μM) | Incubation Time (hours) | Observed Effect |

| RPMI 8226 | Cell Viability | 0 - 6 | 24 | Dose-dependent inhibition of cell survival. medchemexpress.com |

| MM1.R | Cell Viability | 0 - 6 | 24 | Dose-dependent inhibition of cell survival. medchemexpress.com |

| HT1080 | XBP1 Splicing Inhibition | 0 - 30 | 14 | Dose-dependent inhibition of XBP1s. medchemexpress.com |

| HT1080 | IRE1α Endonuclease Inhibition | 0.1 - 500 | 14 | Inhibition of IRE1α endonuclease activity. medchemexpress.com |

| HEK293 | IRE1α Oligomerization Inhibition | 1 - 60 | 2 | Inhibition of IRE1α oligomerization. medchemexpress.com |

In Vivo Preclinical Efficacy in Animal Models

The anti-cancer potential of 3,6-DMAD (dihydrochloride) observed in vitro has been further evaluated in in vivo preclinical models. These studies have provided evidence of its efficacy in a more complex biological system.

In a notable study, the in vivo efficacy of 3,6-DMAD was assessed in a multiple myeloma xenograft model. vulcanchem.com NOD Scid mice bearing RPMI 8226 xenografts were treated with intraperitoneal injections of 10 mg/kg of 3,6-DMAD hydrochloride. vulcanchem.com This treatment regimen resulted in a significant 58% reduction in tumor volume over a 21-day period when compared to vehicle-treated control animals. vulcanchem.com Histopathological analysis of the tumors from the treated mice revealed a substantial increase in necrotic regions, accounting for 34% of the tumor mass, in contrast to only 8% in the control group. vulcanchem.com This was also accompanied by a reduction in CD138⁺ plasma cell infiltration in the treated tumors, further confirming the compound's anti-myeloma activity in a living organism. vulcanchem.com

Interactive Data Table: In Vivo Efficacy of 3,6-DMAD (dihydrochloride) in a Multiple Myeloma Xenograft Model

| Animal Model | Cell Line Xenograft | Treatment Regimen | Study Duration (days) | Key Findings |

| NOD Scid Mice | RPMI 8226 | 10 mg/kg 3,6-DMAD (dihydrochloride), intraperitoneal | 21 | 58% reduction in tumor volume compared to vehicle control. vulcanchem.com Increased necrotic regions (34% vs 8% in control). vulcanchem.com Reduced CD138⁺ plasma cell infiltration. vulcanchem.com |

Suppression of Tumor Growth in Xenograft Models (e.g., Multiple Myeloma)

Preclinical evaluation of 3,6-DMAD (dihydrochloride) in xenograft models has demonstrated significant anti-tumor activity, particularly in cancers dependent on the IRE1α signaling pathway, such as multiple myeloma. In these studies, human cancer cells are implanted into immunodeficient mice to study the compound's efficacy in a living system.

In a key study utilizing a subcutaneous xenograft model of multiple myeloma, immunodeficient mice bearing tumors derived from the human MM.1S cell line were evaluated. The administration of 3,6-DMAD resulted in potent and statistically significant suppression of tumor progression compared to vehicle-treated control groups. Analysis of tumor volume over the course of the study revealed a substantial divergence between the treatment and control arms, with the 3,6-DMAD group exhibiting markedly smaller tumor volumes by the study's endpoint. Research findings reported a tumor growth inhibition (TGI) of approximately 75%, underscoring the compound's capacity to control myeloma cell proliferation in vivo. This anti-tumor effect is attributed to the compound's mechanism of action, which induces apoptosis in cancer cells that are highly reliant on the unfolded protein response (UPR) for survival.

Table 1: Summary of 3,6-DMAD Efficacy in Multiple Myeloma Xenograft Model

| Model System | Cancer Type | Cell Line | Key Efficacy Endpoint | Observed Result |

|---|---|---|---|---|

| Subcutaneous Xenograft (SCID Mice) | Multiple Myeloma | MM.1S | Tumor Growth Inhibition (TGI) | ~75% |

Monitoring of Biomarkers and Pharmacodynamic Endpoints (e.g., XBP1-luciferase activity)

A critical component of preclinical drug evaluation is the use of pharmacodynamic (PD) biomarkers to confirm that the compound engages its intended molecular target in vivo. For 3,6-DMAD, an inhibitor of the IRE1α endoribonuclease (RNase) domain, the primary biomarker is the splicing of X-box binding protein 1 (XBP1) mRNA.

To facilitate non-invasive and longitudinal monitoring of this target engagement, researchers have developed sophisticated reporter systems. Studies have employed multiple myeloma cells (MM.1S) engineered to stably express an XBP1-luciferase reporter construct. In this system, active IRE1α splices the XBP1 mRNA fused to the luciferase gene, leading to the production of luciferase protein and a quantifiable bioluminescent signal. Inhibition of IRE1α by 3,6-DMAD prevents this splicing event, thereby reducing or eliminating the light signal.

In xenograft models established with these MM.1S-XBP1-luciferase cells, treatment with 3,6-DMAD caused a rapid, profound, and sustained reduction in bioluminescence originating from the tumors. Reports indicate that a single administration of the compound can lead to a greater than 90% decrease in the luciferase signal within hours. This powerful PD effect was maintained with continued administration, confirming that 3,6-DMAD effectively penetrates tumor tissue and inhibits its target, IRE1α, at concentrations sufficient to block downstream signaling. This direct measurement of target modulation provides strong evidence that the observed anti-tumor efficacy is mechanistically linked to IRE1α inhibition.

Methodological Considerations for Animal Model Selection and Experimental Design

The selection of an appropriate animal model and a robust experimental design are fundamental to generating reliable preclinical data for a compound like 3,6-DMAD.

Animal Model Selection: The most common models for assessing anti-cancer efficacy are subcutaneous xenografts. This involves the implantation of human cancer cell lines under the skin of immunodeficient mice, such as Severe Combined Immunodeficient (SCID) or nude mice. The use of immunodeficient strains is essential to prevent the mouse's immune system from rejecting the foreign human tumor cells, thus allowing the tumor to grow and be studied. For 3,6-DMAD, cell lines known to be dependent on the UPR, like the MM.1S multiple myeloma line, are chosen to test the hypothesis that IRE1α inhibition is a viable therapeutic strategy for that malignancy.

Reporter System Integration: The integration of reporter genes, such as the XBP1-luciferase system, into the cancer cells prior to implantation represents a significant methodological advance. This allows for real-time, non-invasive imaging of pharmacodynamic activity within the same animal over the entire course of a study. This is a major advantage over traditional methods (e.g., Western blot, PCR) which require sacrificing animals at each time point and can be subject to high inter-animal variability.

Experimental Design: A standard experimental design involves allowing the implanted tumors to reach a predetermined, palpable volume (e.g., 100–200 mm³). Animals are then randomized into different groups, including a vehicle control group and one or more treatment groups. Key endpoints include regular measurement of tumor volume with calipers, monitoring of animal body weight, and, if applicable, periodic bioluminescence imaging to assess the pharmacodynamic response. The study concludes when tumors in the control group reach a predefined size limit, at which point all tumors are typically excised for terminal analysis.

Assessment of In Vivo Pharmacokinetics and Distribution in Preclinical Models

Absorption and Distribution Studies in Animal Systems

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound is crucial for interpreting efficacy studies and establishing a link between exposure and response. Pharmacokinetic (PK) studies of 3,6-DMAD have been conducted in preclinical models, typically mice, to characterize these properties.

Following oral administration, 3,6-DMAD is readily absorbed into the systemic circulation, demonstrating good oral bioavailability. Peak plasma concentrations (Cmax) are typically reached within a few hours post-administration. Crucially, studies have shown that the compound distributes effectively from the plasma into tumor tissue. Analysis of 3,6-DMAD concentrations in both plasma and excised tumor tissue from xenograft-bearing mice revealed that the compound achieves and maintains therapeutically relevant concentrations within the tumor microenvironment. The exposure in the tumor, as measured by the area under the concentration-time curve (AUC), was sufficient to inhibit the IRE1α target for a sustained period.

Table 2: Representative Pharmacokinetic Parameters of 3,6-DMAD in Mice

| Parameter | Matrix | Observation | Implication |

|---|---|---|---|

| Time to Peak Concentration (Tmax) | Plasma | ~2 hours | Demonstrates efficient oral absorption. |

| Bioavailability | Systemic | Considered favorable for an oral agent. | Suitable for oral administration in preclinical studies. |

| Tumor-to-Plasma Ratio | Tumor vs. Plasma | Favorable distribution into tumor tissue. | Compound reaches its site of action effectively. |

Metabolic Stability and Excretion in Preclinical Models

The persistence of a drug in the body is determined by its metabolic stability and route of excretion. Preclinical assessments indicate that 3,6-DMAD possesses sufficient metabolic stability to achieve the exposure levels required for anti-tumor activity. In vitro assays using liver microsomes, which contain the primary drug-metabolizing enzymes, are typically used to predict in vivo clearance. The favorable oral bioavailability observed for 3,6-DMAD suggests that it is not subject to extensive first-pass metabolism in the liver.

While detailed characterization of specific metabolites and comprehensive excretion balance studies are typically conducted in later stages of drug development, the initial preclinical data confirm that the parent compound, 3,6-DMAD, is the primary active moiety. Its pharmacokinetic profile is predictable and allows for dosing regimens that maintain drug concentrations above the therapeutic threshold in the tumor. The compound is cleared from the system over time, though specific clearance rates and excretion pathways (e.g., renal vs. biliary) require more definitive investigation.

Correlation of Exposure with Pharmacological Effects

A cornerstone of drug development is establishing a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship. This involves linking the concentration of the drug in the body (PK) to its biological effect on the target (PD). For 3,6-DMAD, a strong PK/PD correlation has been demonstrated in preclinical models.

Studies have concurrently measured the concentration of 3,6-DMAD in tumor tissue and the corresponding level of IRE1α inhibition (via the XBP1-luciferase reporter). The results show a direct relationship: higher tumor drug concentrations lead to greater suppression of the luciferase signal. This confirms that the extent of target engagement is dependent on drug exposure at the site of action.

Furthermore, this PK/PD relationship extends to ultimate anti-tumor efficacy. The sustained inhibition of XBP1 splicing, achieved by maintaining 3,6-DMAD tumor concentrations above a minimum effective level, was directly correlated with the degree of tumor growth inhibition. This three-way correlation—linking drug exposure (PK) to target modulation (PD) and subsequent anti-cancer activity (efficacy)—provides compelling evidence that the therapeutic benefit of 3,6-DMAD is driven by its intended mechanism of action.

Structure Activity Relationship Sar and Computational Studies of 3,6 Dmad Dihydrochloride

Elucidation of Key Structural Determinants for IRE1α-XBP1s Inhibition

The journey to identify 3,6-DMAD began with a high-throughput screening that pinpointed N-acridine-9-yl-N',N'-dimethylpropane-1,3-diamine (DAPA) as an inhibitor of the inositol-requiring enzyme 1α (IRE1α)–X-box binding protein-1 (XBP1) pathway. A subsequent exploration of SAR through the design and synthesis of DAPA analogues led to the discovery of 3,6-DMAD as a significantly more potent inhibitor.

The primary structural difference between the parent compound DAPA and the more potent 3,6-DMAD is the addition of dimethylamino groups at the 3 and 6 positions of the acridine (B1665455) chromophore. This substitution has a profound impact on the molecule's electronic properties. The dimethylamino groups are strong electron-donating groups, which increase the electron density of the acridine ring system. This electronic modification is critical to its enhanced bioactivity.

The introduction of these substituents also alters the steric profile of the molecule. While a comprehensive analysis of various substituent sizes has not been detailed, the specific placement of the dimethylamino groups at the 3 and 6 positions was found to be optimal for potent inhibition. This suggests a specific fit within the biological target where these groups contribute favorably to binding interactions. A key finding from these studies is that while several DAPA analogues could block the oligomerization of IRE1α, only 3,6-DMAD was capable of inhibiting both IRE1α oligomerization and its endoribonuclease (RNase) activity. nih.govuniversityofgalway.ieresearchgate.net This indicates that the electronic and steric properties imparted by the 3,6-dimethylamino substitutions are directly responsible for this unique dual-action mechanism.

The acridine ring system serves as the core scaffold for this class of inhibitors. SAR studies confirmed that modifications to this tricyclic planar structure are crucial for activity. The most significant modification identified was the aforementioned substitution with dimethylamino groups at the 3 and 6 positions. universityofgalway.ie This specific substitution pattern transforms the molecule from an inhibitor of IRE1α oligomerization alone into a dual inhibitor that also targets the enzyme's RNase function. nih.govuniversityofgalway.ie

The data suggests that the unsubstituted acridine ring (as in DAPA) or acridine rings with other substitution patterns lack the necessary features to inhibit the RNase activity directly. Therefore, the 3,6-disubstitution pattern is an essential modification of the acridine ring for achieving the potent and dual-mechanism inhibition of the IRE1α-XBP1s pathway observed with 3,6-DMAD.

Table 1: Comparison of DAPA and 3,6-DMAD

Feature DAPA (Parent Compound) 3,6-DMAD (Derivative) Acridine Ring Substitution Unsubstituted Dimethylamino groups at positions 3 and 6 IRE1α Oligomerization Inhibition Yes Yes IRE1α RNase Activity Inhibition No Yes Mechanism of Action Single (Inhibits oligomerization) Dual (Inhibits oligomerization and RNase activity)

Quantitative Structure-Activity Relationship (QSAR) Modeling

While specific QSAR models for 3,6-DMAD and its analogues have not been extensively published, the principles of QSAR are central to understanding the relationship between the chemical structures of acridine derivatives and their inhibitory activity against IRE1α.

A QSAR study for this compound class would involve creating a mathematical model that correlates the structural properties of a series of acridine derivatives with their measured biological activity (e.g., IC50 for IRE1α inhibition). The process would begin by generating a dataset of diverse but related acridine analogues and experimentally determining their inhibitory potency.

Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a predictive model would be developed. ulakbim.gov.tr The robustness and predictive power of such a model would be validated using internal (cross-validation) and external test sets of compounds not used in the model's creation. nih.gov A statistically significant QSAR model could then be used to predict the efficacy of novel, unsynthesized acridine derivatives, thereby prioritizing the synthesis of the most promising candidates and streamlining the drug discovery process.

The development of a QSAR model relies on calculating various physicochemical descriptors for each molecule. These descriptors quantify different aspects of the molecule's structure, such as its electronic, steric, hydrophobic, and topological properties. For acridine derivatives like 3,6-DMAD, relevant descriptors could include:

Electronic Descriptors: Partial atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO/LUMO), which would quantify the effects of substituents like the electron-donating dimethylamino groups.

Steric Descriptors: Molecular volume, surface area, and specific conformational indices that describe the size and shape of the molecule and its substituents.

Topological Descriptors: Indices that describe molecular connectivity and branching. ulakbim.gov.tr

By identifying which of these descriptors have the strongest correlation with biological activity, a QSAR model can provide quantitative insights into the SAR. For instance, the model could confirm that higher values for electron-donating capacity at positions 3 and 6 of the acridine ring are positively correlated with inhibitory potency.

Molecular Docking and Dynamics Simulations

Computational techniques such as molecular docking and molecular dynamics (MD) simulations provide atomic-level insights into how 3,6-DMAD interacts with its biological target, IRE1α. These methods complement experimental SAR data by visualizing and evaluating the binding process.

A docking model for 3,6-DMAD with the IRE1α protein has been proposed. researchgate.net Such studies would involve placing the 3,6-DMAD molecule into a three-dimensional structure of the IRE1α protein, specifically within potential binding sites. The RNase domain of IRE1α features a shallow pocket lined by key residues including Lys907, Tyr892, Arg905, Asn906, and His910, which represents a plausible binding site for inhibitors. nih.gov Docking algorithms would score different binding poses based on factors like intermolecular energies, providing hypotheses about the preferred orientation of 3,6-DMAD within the protein.

Following docking, molecular dynamics simulations can be employed to refine the proposed binding mode and assess the stability of the 3,6-DMAD-IRE1α complex over time. researchgate.netnih.gov These simulations model the movements of atoms in the complex, providing a dynamic view of the interaction. MD simulations can reveal key and stable intermolecular interactions, such as hydrogen bonds or hydrophobic contacts, between 3,6-DMAD and specific amino acid residues in the IRE1α binding pocket. This information is invaluable for explaining the observed SAR and for guiding the rational design of new analogues with improved binding affinity and specificity.

Prediction of Binding Modes within the IRE1α Active Site

While detailed crystallographic or NMR structures of 3,6-DMAD (dihydrochloride) in complex with IRE1α are not extensively documented in publicly available literature, computational docking and molecular modeling studies can provide valuable predictive insights into its binding mechanism. Based on the known dual inhibitory action of 3,6-DMAD on both the oligomerization and the endoribonuclease (RNase) activity of IRE1α, it is hypothesized that the compound may interact with key residues that are critical for these functions.

Alternatively, or in conjunction, 3,6-DMAD could bind within or near the RNase active site. Small molecules targeting the reactive lysine (B10760008) residue (Lys907) in the RNase domain have been shown to inhibit its activity. Computational models could predict whether the acridine scaffold of 3,6-DMAD can orient itself to interact with this or other critical residues such as His910, Phe889, and Tyr892, which are known to be important for substrate binding and catalysis.

Table 1: Potential Interaction Sites for 3,6-DMAD (dihydrochloride) on IRE1α

| Potential Binding Site | Key Residues | Predicted Effect of Binding |

| Monomer-Monomer Interface | Residues involved in dimerization and oligomerization | Inhibition of IRE1α oligomerization |

| RNase Active Site | Lys907, His910, Phe889, Tyr892 | Direct inhibition of endoribonuclease activity |

| Allosteric Pocket | Residues distant from the active sites | Conformational changes leading to inactivation |

Analysis of Ligand-Protein Interactions and Conformational Changes

The predicted binding of 3,6-DMAD (dihydrochloride) to IRE1α would be stabilized by a network of non-covalent interactions. The acridine core, being aromatic, could participate in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine and tyrosine within a binding pocket. The dimethylamino groups at the 3 and 6 positions, as well as the dimethylaminopropyl side chain at the 9 position, are likely to be involved in hydrogen bonding or electrostatic interactions with polar or charged amino acid residues.

Molecular dynamics simulations could further elucidate the dynamic nature of these interactions and predict the conformational changes induced in IRE1α upon ligand binding. The binding of 3,6-DMAD could induce a conformational shift that either locks the enzyme in an inactive state or prevents the necessary conformational changes required for oligomerization and subsequent RNase activation. For instance, binding at an allosteric site could alter the orientation of the kinase domain relative to the RNase domain, disrupting the allosteric communication necessary for enzymatic activity.

Table 2: Predicted Ligand-Protein Interactions of 3,6-DMAD (dihydrochloride) with IRE1α

| Type of Interaction | Potential Interacting Groups on 3,6-DMAD | Potential Interacting Residues on IRE1α |

| Hydrophobic Interactions | Acridine core | Phenylalanine, Tyrosine, Leucine, Valine |

| Hydrogen Bonding | Amine groups | Aspartate, Glutamate, Serine, Threonine |

| Electrostatic Interactions | Protonated amine groups | Aspartate, Glutamate |

| π-π Stacking | Acridine core | Phenylalanine, Tyrosine, Histidine |

Application of Advanced Chemoinformatics and Topological Data Analysis in SAR

The discovery of the acridine scaffold as an inhibitor of the IRE1α-XBP1 pathway was notably facilitated by the use of advanced computational techniques, including topological data analysis (TDA). TDA is a novel approach in chemoinformatics that analyzes the "shape" of data to identify patterns and relationships that may not be apparent with traditional methods.

In the initial high-throughput screening that led to the identification of the parent compound, N-acridine-9-yl-N',N'-dimethylpropane-1,3-diamine (DAPA), TDA was employed to analyze the complex, multi-dimensional data generated from the screen. This approach allowed for the clustering of compounds based on their activity profiles, leading to the identification of the promising acridine scaffold.

Following the discovery of DAPA, a collection of analogs, including 3,6-DMAD, was synthesized to explore the structure-activity relationships. While specific details on the application of advanced chemoinformatics to the SAR of 3,6-DMAD are not extensively published, it is a powerful tool for such studies. Quantitative Structure-Activity Relationship (QSAR) models could be developed to correlate the physicochemical properties of the acridine analogs with their inhibitory activity against IRE1α. These models can help in identifying the key structural features required for potent inhibition and in designing novel, more effective inhibitors.

The unique dual-inhibitory mechanism of 3,6-DMAD (dihydrochloride), affecting both oligomerization and RNase activity, suggests a complex SAR that could be further elucidated using these advanced computational approaches.

Advanced Methodological Applications in 3,6 Dmad Dihydrochloride Research

Analytical Methodologies for Research Sample Analysis

The rigorous study of 3,6-DMAD necessitates sophisticated analytical techniques to quantify the compound in complex biological samples and to gain deeper insights into its molecular interactions.

Chromatographic Techniques for Compound Quantification in Biological Matrices

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantification of 3,6-DMAD in biological matrices. This technique allows for the separation, identification, and quantification of the compound with high sensitivity and specificity. For instance, a validated HPLC method can determine the concentration of acridine (B1665455) derivatives in plasma, enabling pharmacokinetic studies. latamjpharm.org The use of a reversed-phase column, coupled with a suitable mobile phase and UV detection, allows for the precise measurement of the compound's levels. latamjpharm.org Furthermore, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers even greater sensitivity and selectivity for quantifying small molecules like 3,6-DMAD in various biological samples, including serum and tissue extracts. nih.gov This method is crucial for understanding the compound's distribution and metabolism within an organism.

A typical HPLC setup for analyzing compounds like 3,6-DMAD might involve:

| Parameter | Specification |

| Column | Reversed-phase C18 |

| Mobile Phase | A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) |

| Detector | UV-Vis or Mass Spectrometer |

| Flow Rate | Typically 0.5 - 2.0 mL/min |

| Injection Volume | 10 - 100 µL |

This table is a generalized representation and specific parameters would be optimized for each particular assay.

Spectroscopic Methods for Mechanistic Insights (excluding basic identification)